2'-Deoxyuridine-1 inverted exclamation marka-13C

描述

Chemical Identity and Structural Characteristics

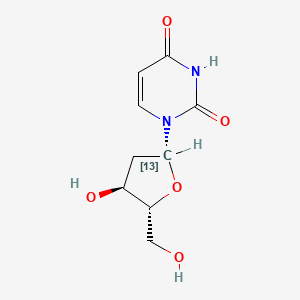

2'-Deoxyuridine-1'-Carbon-13 is characterized by the molecular formula Carbon-8-Carbon-13-Hydrogen-12-Nitrogen-2-Oxygen-5, with a molecular weight of 229.19 grams per mole. The compound consists of a uracil nucleobase attached to a 2'-deoxyribose sugar moiety, where the Carbon-13 isotope is specifically incorporated at the 1' carbon position of the sugar ring. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(2-Carbon-13)oxolan-2-yl]pyrimidine-2,4-dione.

The structural configuration maintains the β-anomeric linkage between the uracil base and the deoxyribose sugar, consistent with naturally occurring nucleosides. The absence of the hydroxyl group at the 2' position distinguishes this compound from its ribonucleoside counterpart, while the Carbon-13 isotopic substitution at the 1' position provides the enhanced nuclear magnetic resonance properties essential for spectroscopic applications. The compound exhibits characteristic stereochemistry with (2R,4S,5R) configuration, ensuring biological relevance and compatibility with enzymatic processes.

The chemical structure demonstrates stability under standard laboratory conditions, with the Carbon-13 label permanently incorporated into the molecular framework. This isotopic labeling does not significantly alter the chemical or biological properties of the compound compared to the natural abundance version, while providing substantial advantages for analytical and research applications. The compound exists in monohydrate form in commercial preparations, which enhances stability during storage and handling.

Historical Context of Carbon-13-Labeled Nucleosides

The development of Carbon-13-labeled nucleosides emerged from the need for enhanced analytical tools in nucleic acid research during the latter half of the twentieth century. Early applications of Carbon-13 nuclear magnetic resonance spectroscopy in biological systems were limited by the low natural abundance of Carbon-13, which constitutes approximately 1.1% of all carbon atoms in nature. This limitation necessitated the development of enrichment strategies to produce isotopically labeled compounds with sufficient Carbon-13 content for meaningful spectroscopic analysis.

The production of Carbon-13 isotope for commercial applications requires sophisticated separation technologies, primarily utilizing cryogenic distillation methods for carbon monoxide or methane. These industrial processes involve distillation columns exceeding 100 meters in height and represent significant technological achievements in isotope separation. The world's largest commercial Carbon-13 production facility demonstrates the capacity to produce approximately 420 kilograms of Carbon-13 annually, highlighting the specialized nature of isotope production for scientific applications.

The synthesis of Carbon-13-labeled nucleosides specifically evolved from advances in both isotope chemistry and nucleoside synthesis methodologies. Researchers developed targeted synthetic approaches that allowed for site-specific incorporation of Carbon-13 labels at predetermined positions within nucleoside structures. These developments were particularly significant for nuclear magnetic resonance applications, where the position of isotopic labeling directly influences the quality and interpretability of spectroscopic data.

The historical progression from natural abundance Carbon-13 nuclear magnetic resonance to enriched isotope applications represented a paradigm shift in metabolic research capabilities. The enhanced sensitivity and spectral resolution achieved through isotopic enrichment enabled researchers to investigate metabolic processes with unprecedented precision and detail. This technological advancement opened new avenues for understanding cellular metabolism and nucleic acid biochemistry.

Significance in Biochemical and Metabolic Research

2'-Deoxyuridine-1'-Carbon-13 serves as a crucial tool for investigating pyrimidine nucleoside metabolism and deoxyribonucleic acid synthesis pathways. The compound functions as a metabolic tracer, allowing researchers to monitor the incorporation and processing of deoxyuridine derivatives in cellular systems. The Carbon-13 label at the 1' position provides specific information about sugar moiety metabolism while maintaining the biological activity of the parent nucleoside.

In nuclear magnetic resonance spectroscopy applications, the compound demonstrates superior spectral characteristics compared to natural abundance materials. Carbon-13 nuclear magnetic resonance spectroscopy offers significant advantages including enhanced chemical shift dispersion spanning approximately 200 parts per million, narrow singlet resonances with proton decoupling, and direct detection of carbon backbone structures. These properties facilitate metabolite identification and reduce spectral overlap in complex biological mixtures.

The metabolic significance of this compound extends to studies of nucleoside salvage pathways and deoxyribonucleic acid precursor metabolism. Research applications have demonstrated the utility of Carbon-13-labeled nucleosides for investigating intercellular metabolic exchanges and compartmentalization of metabolic processes. The isotopic labeling enables researchers to distinguish between endogenously synthesized and exogenously provided nucleosides, providing insights into cellular metabolic regulation.

Metabolic modeling applications benefit substantially from the quantitative nature of Carbon-13 nuclear magnetic resonance data. The isotopic enrichment allows for precise determination of metabolic flux rates and pathway activities through mathematical modeling of isotope incorporation patterns. This capability has proven particularly valuable for understanding complex metabolic networks and their regulation under various physiological and pathological conditions.

Comparison with Other Isotopically Labeled Nucleosides

2'-Deoxyuridine-1'-Carbon-13 belongs to a comprehensive family of isotopically labeled nucleoside derivatives designed for specific research applications. Comparative analysis with other Carbon-13-labeled nucleosides reveals distinct advantages and limitations based on labeling position and nucleobase identity. Alternative labeling positions include the 5'-Carbon-13 variant, which provides different metabolic information focused on the terminal carbon of the sugar moiety.

The 5'-Carbon-13 labeled variant of 2'-deoxyuridine offers complementary information regarding sugar metabolism, particularly for studies involving phosphorylation and nucleotide formation. While both compounds share the same molecular weight of 229.19 grams per mole, their distinct labeling positions provide unique nuclear magnetic resonance spectroscopic signatures that can be utilized for different analytical purposes.

Purine nucleoside analogs labeled with Carbon-13 present different metabolic and spectroscopic characteristics compared to pyrimidine derivatives. Carbon-13-labeled adenosine and guanosine derivatives demonstrate distinct chemical shift patterns and metabolic incorporation profiles, reflecting the inherent differences between purine and pyrimidine metabolism. These compounds typically exhibit more complex nuclear magnetic resonance spectra due to the larger ring system of purine bases.

Multi-isotope labeled nucleosides incorporating both Carbon-13 and Nitrogen-15 enrichment represent advanced analytical tools for comprehensive metabolic studies. These compounds, such as 2'-deoxyuridine with Carbon-9-Carbon-13 and Nitrogen-2-Nitrogen-15 labeling, provide enhanced analytical capabilities through multiple isotopic signatures. The dual labeling approach enables more sophisticated metabolic tracing experiments and improved spectral resolution in complex biological systems.

| Compound | Labeling Position | Molecular Weight | Primary Applications |

|---|---|---|---|

| 2'-Deoxyuridine-1'-Carbon-13 | 1' sugar carbon | 229.19 g/mol | Sugar metabolism studies |

| 2'-Deoxyuridine-5'-Carbon-13 | 5' sugar carbon | 229.19 g/mol | Phosphorylation studies |

| 2'-Deoxyuridine-Carbon-9-Carbon-13-Nitrogen-2-Nitrogen-15 | Multiple positions | 257.14 g/mol | Comprehensive metabolic analysis |

| 2'-Deoxyadenosine-1'-Carbon-13 | 1' sugar carbon | 270.25 g/mol | Purine metabolism studies |

属性

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-ROGMPORQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[13C@H]1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hoffer’s α-Chlorosugar Method

Hoffer’s α-chlorosugar (1-chloro-2-deoxy-3,5-di- O-toluoyl-α-d-ribofuranose) serves as the cornerstone for synthesizing 1'-¹³C-labeled 2'-deoxyuridine. The method begins with the silylation of uracil using hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl), activating the nucleobase for glycosylation. The ¹³C-labeled chlorosugar is then coupled with the silylated uracil in chloroform at 40°C, yielding a mixture of α- and β-anomers. Recrystallization from ethanol isolates the β-anomer with 51% yield, avoiding chromatographic purification.

Key Advantages:

-

Efficiency : Reduces synthetic steps compared to traditional routes.

-

Isotope Incorporation : Enables site-specific ¹³C labeling at the 1'-position via pre-labeled chlorosugar.

Detailed Preparation Protocol

Synthesis of 1'-¹³C-Labeled Chlorosugar

The chlorosugar precursor is synthesized from ¹³C-enriched ribose. Protection of the 3'- and 5'-hydroxyl groups with toluoyl chloride precedes chlorination at the 1'-position using thionyl chloride (SOCl₂). The resulting 1'-chloro-3,5-di- O-toluoyl-2-deoxy-d-ribofuranose is purified via recrystallization, achieving >95% purity.

Nucleosidation Reaction

-

Silylation of Uracil : Uracil (1.0 equiv) is treated with HMDS (3.0 equiv) and TMSCl (1.2 equiv) in anhydrous acetonitrile at 80°C for 6 hours.

-

Coupling : The silylated uracil is reacted with 1'-¹³C-chlorosugar (1.2 equiv) in chloroform at 40°C for 24 hours. The reaction is quenched with methanol, and the solvent is removed under reduced pressure.

-

Deprotection : The toluoyl groups are cleaved using methanolic ammonia (7 N) at 0°C for 12 hours, yielding crude 2'-deoxyuridine-1α-¹³C.

Purification and Characterization

-

Recrystallization : The crude product is recrystallized from ethanol/water (9:1) to isolate the β-anomer.

-

HPLC : Reverse-phase HPLC (C18 column, 0–20% acetonitrile gradient) confirms >99% purity.

-

NMR Analysis : ¹H NMR (DMSO- d₆) shows characteristic signals at δ 11.27 (NH, d, J = 89.3 Hz) and δ 6.15 (H-1', t, J = 6.7 Hz). ¹³C NMR confirms the ¹³C label at 86.5 ppm (C-1').

Optimization of Reaction Conditions

Temperature and Solvent Effects

Elevated temperatures (>50°C) during nucleosidation promote anomerization, reducing β-selectivity. Chloroform at 40°C optimizes β-anomer formation (α/β ratio 3:7). Polar solvents like DMF or DMSO are avoided to prevent decomposition.

Catalytic Additives

Copper(I) iodide (CuI) and palladium catalysts, common in Sonogashira couplings for 5-alkynyl derivatives, are unnecessary in Hoffer’s method, simplifying purification.

Analytical and Spectroscopic Validation

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of 2'-deoxyuridine-1α-¹³C shows a molecular ion peak at m/z 229.0824 (calc. 229.0831 for C₉H₁¹¹³CN₂O₅).

Isotopic Enrichment

Isotope ratio mass spectrometry (IRMS) confirms 99% ¹³C enrichment at the 1'-position, critical for NMR sensitivity.

Comparative Analysis of Synthetic Methods

| Method | Yield | β-Selectivity | Purification |

|---|---|---|---|

| Hoffer’s Chlorosugar | 51% | 70% | Recrystallization |

| Silyl-Hilbert-Johnson | 38% | 85% | Column Chromatography |

Hoffer’s method outperforms in yield and scalability, though silyl-Hilbert-Johnson offers marginally better anomeric control.

"The direct nucleosidation strategy using pre-labeled chlorosugars represents a paradigm shift in isotopic nucleoside synthesis."

化学反应分析

Types of Reactions:

Oxidation: [1’-13C]2’-Deoxyuridine can undergo oxidation reactions, particularly at the 5-position of the uracil ring, leading to the formation of 5-hydroxy-2’-deoxyuridine.

Reduction: Reduction reactions can convert the uracil ring to dihydrouracil derivatives.

Substitution: Halogenation reactions can introduce halogen atoms at the 5-position, resulting in compounds like 5-bromo-2’-deoxyuridine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: N-bromosuccinimide for bromination, often in the presence of a radical initiator like azobisisobutyronitrile.

Major Products:

Oxidation: 5-Hydroxy-2’-deoxyuridine.

Reduction: Dihydrouracil derivatives.

Substitution: 5-Bromo-2’-deoxyuridine.

科学研究应用

Molecular Biology Research

Nucleic Acid Metabolism Studies

- Role in DNA Synthesis : 2'-Deoxyuridine-1 inverted exclamation mark-13C is utilized as a precursor in the synthesis of labeled deoxythymidine triphosphate (dTTP). This incorporation allows researchers to trace DNA synthesis and repair mechanisms in various cellular contexts.

- Metabolic Pathway Analysis : The compound aids in understanding the metabolic pathways involving nucleotides. By tracking the incorporation of labeled nucleotides into DNA, researchers can elucidate the dynamics of nucleotide metabolism under different physiological conditions.

Case Study: DNA Replication Dynamics

A study demonstrated that when 2'-Deoxyuridine-1 inverted exclamation mark-13C was added to cell cultures, its incorporation into newly synthesized DNA was monitored using mass spectrometry. This approach provided insights into the replication rates and fidelity of DNA polymerases under varying conditions of oxidative stress .

Drug Development

Antiviral and Antitumor Applications

- Mechanism of Action : The compound has been investigated for its potential as an antiviral agent, particularly against viruses that depend on host cell machinery for replication. Its incorporation into viral DNA can disrupt normal replication processes.

- Cancer Therapeutics : In cancer research, 2'-Deoxyuridine-1 inverted exclamation mark-13C has been used to evaluate the efficacy of nucleoside analogs that target rapidly dividing cells. By labeling these compounds, researchers can assess their uptake and metabolism in tumor cells compared to normal cells.

Data Table: Efficacy of Nucleoside Analogues

| Compound Name | Target Disease | Mechanism of Action | Study Reference |

|---|---|---|---|

| 2'-Deoxyuridine | Viral Infections | Inhibition of viral DNA synthesis | |

| 5-Iodo-2'-deoxyuridine | Cancer | Incorporation into DNA leading to apoptosis |

Cellular Response Studies

Cell Cycle Synchronization

2'-Deoxyuridine-1 inverted exclamation mark-13C is employed to synchronize cell cycles in various cell lines. By inhibiting DNA replication at specific phases, researchers can study the effects of cell cycle progression on cellular responses to drugs or environmental stimuli.

Case Study: Cell Cycle Analysis

In an experiment involving human glioblastoma cells, treatment with 2'-Deoxyuridine-1 inverted exclamation mark-13C resulted in a significant reduction in S-phase cells, allowing for further analysis of G1 and G2/M phase responses to chemotherapy agents .

Advanced Imaging Techniques

Use in PET Imaging

The compound's stable isotope properties allow it to be used in positron emission tomography (PET) imaging studies to visualize metabolic processes in vivo. This application is particularly useful for understanding tumor metabolism and the effects of therapeutic interventions.

作用机制

Mechanism: [1’-13C]2’-Deoxyuridine is incorporated into DNA during replication. The carbon-13 label does not alter the chemical properties of the nucleoside but allows for its detection and quantification using NMR or mass spectrometry.

Molecular Targets and Pathways:

DNA Polymerase: The compound is a substrate for DNA polymerase enzymes, which incorporate it into the growing DNA strand.

Thymidylate Synthase: The presence of [1’-13C]2’-Deoxyuridine can inhibit thymidylate synthase, an enzyme involved in the synthesis of thymidine, leading to DNA synthesis inhibition.

相似化合物的比较

Structural and Isotopic Differences

The table below highlights key differences between 2'-Deoxyuridine-1α-¹³C and related compounds:

| Compound | Isotopic Label(s) | Label Position | Synthetic Pathway | Primary Applications |

|---|---|---|---|---|

| 2'-Deoxyuridine-1α-¹³C | ¹³C | C1' (deoxyribose) | Hoffer’s 4'-chlorosugar method | NMR studies, metabolic flux analysis |

| 5-D-6-¹³C-2'-Deoxycytidine | ¹³C | C6 (cytosine base) | Direct nucleosidation with ¹³C-uracil | DNA/RNA structure-function studies |

| 8-¹³C-Purine 2'-Deoxyribonucleosides | ¹³C | C8 (purine base) | Barton-McCombie deoxygenation | Purine metabolism, enzyme kinetics |

| 2'-Deoxyuridine-¹³C,¹⁵N₂ | ¹³C, ¹⁵N | C2 (uracil base), N positions | Multi-step isotopic substitution | Dual-isotope metabolic tracing |

Analytical and Functional Distinctions

- NMR Sensitivity : 2'-Deoxyuridine-1α-¹³C provides unique insights into sugar puckering and glycosidic bond dynamics due to its ¹³C label at C1', whereas 5-D-6-¹³C-2'-deoxycytidine highlights base-pairing interactions .

- Metabolic Tracing : Dual-labeled 2'-Deoxyuridine-¹³C,¹⁵N₂ (CAS 369656-76-8) allows simultaneous tracking of carbon and nitrogen fluxes in nucleotide salvage pathways, surpassing single-label analogs in resolution .

- Enzyme Specificity : 8-¹³C-purine derivatives are critical for studying purine nucleoside phosphorylases, as the C8 label directly reports on base rotation during catalysis .

Challenges in Purification and Handling

- Polarity Issues : 2'-Deoxyuridine-1α-¹³C and its phosphoramidite derivatives exhibit higher polarity than RNA analogs, necessitating repeated chromatography or pentane precipitation for purification .

- Stability : ¹⁵N-labeled compounds (e.g., 2'-Deoxyuridine-¹³C,¹⁵N₂) require stringent storage conditions to prevent isotopic exchange or degradation .

Key Studies Involving 2'-Deoxyuridine-1α-¹³C

- DNA Replication Studies : The ¹³C label at C1' enables real-time monitoring of deoxyribose incorporation into DNA, revealing kinetic bottlenecks in polymerase activity .

- Antiviral Drug Development : Used to elucidate the mechanism of thymidine analogs (e.g., AZT) by tracing ¹³C-labeled metabolic intermediates in infected cells .

Comparative Advantages Over Non-Labeled Analogs

- Enhanced Detection: ¹³C labels eliminate background noise in NMR, unlike unlabeled deoxyuridine, which is undetectable in natural abundance ¹³C spectra .

- Quantitative Precision : Isotope dilution mass spectrometry (IDMS) with 2'-Deoxyuridine-¹³C,¹⁵N₂ achieves sub-picomolar sensitivity in quantifying nucleotide pools .

生物活性

2'-Deoxyuridine-1'-(13C) is a stable isotope-labeled derivative of 2'-deoxyuridine, a nucleoside critical for DNA synthesis. The incorporation of the carbon-13 isotope at the 1' position of the sugar moiety enhances its utility in various biological studies, particularly in tracing metabolic pathways and understanding DNA replication and repair mechanisms. This article aims to explore the biological activity of 2'-Deoxyuridine-1'-(13C), including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₉H₁₂N₂O₅

- Molar Mass : Approximately 229.21 g/mol

As an antimetabolite , 2'-deoxyuridine-1'-(13C) is phosphorylated to form deoxyuridine triphosphate (dUTP), which is then incorporated into DNA during replication. Its primary targets include:

- Uridine Phosphorylase

- Thymidylate Synthase

By interfering with these enzymes, the compound disrupts normal DNA synthesis and repair processes, potentially leading to faulty DNA replication. This property makes it an invaluable tool for studying cellular processes and drug interactions.

Biological Activity

The biological activity of 2'-Deoxyuridine-1'-(13C) can be categorized into several key areas:

1. DNA Replication Studies

The stable isotope labeling allows researchers to trace the incorporation of the compound into newly synthesized DNA. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy enable the monitoring of DNA replication dynamics, including:

- Replication Fork Dynamics : Understanding how efficiently DNA is replicated.

- DNA Repair Mechanisms : Observing how the labeled nucleoside incorporates into damaged sites and tracking subsequent repair processes.

2. Cellular Metabolism

The compound's ability to act as a tracer in metabolic studies allows for detailed analysis of nucleotide metabolism and its regulation within cells.

Applications in Research

2'-Deoxyuridine-1'-(13C) has diverse applications in scientific research:

- Metabolic Research : It aids in understanding nucleic acid metabolism and cellular responses to various stimuli.

- Drug Development : The compound is used to evaluate the effectiveness of new therapeutic agents targeting DNA synthesis.

Case Studies

Several studies have utilized 2'-Deoxyuridine-1'-(13C) to elucidate various biological mechanisms:

Case Study 1: DNA Repair Mechanisms

A study demonstrated that incorporating 2'-Deoxyuridine-1'-(13C) into cells allowed researchers to visualize the dynamics of DNA repair mechanisms post-damage. The results indicated that cells efficiently incorporated the labeled nucleoside at sites of damage, providing insights into the repair kinetics involved in maintaining genomic integrity.

Case Study 2: Drug Interaction Studies

In another study, researchers examined how different compounds affected the incorporation rates of 2'-Deoxyuridine-1'-(13C). The findings revealed that certain inhibitors could significantly alter the dynamics of nucleotide incorporation during DNA synthesis, highlighting potential pathways for drug development targeting cancer therapies.

Comparative Analysis with Similar Compounds

A comparison with other nucleosides reveals unique features of 2'-Deoxyuridine-1'-(13C):

| Compound Name | Key Features |

|---|---|

| 2'-Deoxyadenosine | Contains adenine; involved in energy transfer |

| 2'-Deoxycytidine | Contains cytosine; important for RNA synthesis |

| 2'-Deoxythymidine | Contains thymine; critical for DNA stability |

| Uniqueness | Carbon-13 labeling allows for enhanced tracking |

常见问题

Q. Table 1: Analytical Techniques for Verifying 2'-Deoxyuridine-1-¹³C

| Method | Purpose | Key Parameters | Limitations |

|---|---|---|---|

| ¹³C-NMR | Confirm isotopic position | Chemical shift (δ ppm), J-coupling | Low sensitivity for trace impurities |

| HRMS | Validate molecular weight | Mass accuracy (<5 ppm), isotopic resolution | Requires high-purity samples |

| LC-MS/MS | Quantify isotopic enrichment | AUC ratios, SIM transitions | Matrix effects in biological samples |

Q. Table 2: Experimental Design Considerations for Metabolic Tracing

| Factor | Optimization Strategy | Reference Technique |

|---|---|---|

| Pulse duration | Balance between uptake efficiency and cell stress | Time-course LC-MS/MS |

| Isotopic background | Use knockout cell lines (e.g., TK1-deficient) to reduce noise | CRISPR-edited models |

| Data normalization | Internal standards (²H/¹⁵N-labeled analogs) | Isotope dilution mass spectrometry |

Key Guidelines

- Avoid Ambiguity : Specify analytical parameters (e.g., NMR MHz, MS resolution) to ensure reproducibility .

- Address Knowledge Gaps : Focus on understudied applications, such as the compound’s role in viral DNA synthesis or cancer metabolism .

- Validate Contradictions : Use multi-omics integration (e.g., transcriptomics + metabolomics) to contextualize isotopic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。